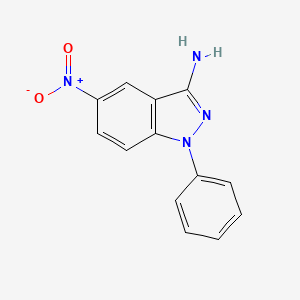

5-nitro-1-phenyl-1H-indazol-3-amine

CAS No.: 309944-73-8

Cat. No.: VC7813374

Molecular Formula: C13H10N4O2

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309944-73-8 |

|---|---|

| Molecular Formula | C13H10N4O2 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 5-nitro-1-phenylindazol-3-amine |

| Standard InChI | InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |

| Standard InChI Key | INDGFGKXFJXUMW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |

Introduction

Chemical Identity and Structural Properties

5-Nitro-1-phenyl-1H-indazol-3-amine belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. Its molecular formula is C₁₃H₁₀N₄O₂, with a molecular weight of 254.25 g/mol . Key structural features include:

-

Nitro group (-NO₂) at position 5, enhancing electrophilic reactivity.

-

Phenyl substituent at position 1, contributing to hydrophobic interactions.

-

Amino group (-NH₂) at position 3, enabling hydrogen bonding and derivatization.

The compound’s SMILES notation is c1ccc(cc1)n1c2ccc(cc2c(N)n1)N+=O, and its IUPAC name is 5-nitro-1-phenylindazol-3-amine . X-ray crystallography data for analogous indazole derivatives confirm planar aromatic systems, with bond angles and lengths consistent with resonance stabilization .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-nitro-1-phenyl-1H-indazol-3-amine typically involves SNAr cyclization or one-pot domino reactions:

Method A: SNAr Cyclization

-

Starting Material: 2-Fluoro-5-nitrobenzaldehyde or 2′-fluoro-5′-nitroacetophenone.

-

Reagents: Arylhydrazine hydrochloride, K₂CO₃, DMF.

-

Conditions: 90°C for 1.5–3 hours.

Method B: One-Pot Domino Process

-

Step 1: Hydrazone formation with NH₂NH₂·H₂O.

-

Step 2: Cyclization under basic conditions.

Comparative Data

| Method | Starting Material | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| SNAr | 2-Fluoroaldehyde | ArNHNH₂·HCl, K₂CO₃ | 45–90 | |

| One-Pot | Benzaldehyde | NH₂NH₂·H₂O, DMF | 63–73 |

Structural Modifications

Derivatization at the 3-amino group (e.g., acetylation, alkylation) enhances solubility and bioactivity. For example, N-ethylpiperazine derivatives show improved fibroblast growth factor receptor (FGFR) inhibition (IC₅₀ = 2.9 nM) .

Biological Activities and Mechanisms

Anticancer Activity

5-Nitro-1-phenyl-1H-indazol-3-amine derivatives exhibit potent activity against cancer cell lines:

Key Findings:

-

K562 (Chronic Myeloid Leukemia): IC₅₀ = 5.15 µM for compound 6o, with selectivity over normal HEK-293 cells (IC₅₀ = 33.2 µM) .

-

H1975 (NSCLC): Inhibition of EGFR T790M/L858R mutants (EC₅₀ = 191 nM) .

-

Mechanism: Apoptosis induction via Bcl-2 suppression and p53/MDM2 pathway modulation .

Kinase Inhibition Profiles

Anti-Inflammatory and Antimicrobial Effects

While less studied, nitroindazoles demonstrate moderate COX-2 inhibition (IC₅₀ = 720–770 nM) and antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Applications and Future Directions

Drug Development

-

Kinase Inhibitors: Dual FGFR/VEGFR inhibitors show promise in NSCLC and colorectal cancer .

-

Combination Therapies: Synergy with paclitaxel reduces tumor growth by 96.9% in xenograft models .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume